molecular formula C12H18O3 B2449084 (2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol CAS No. 2248184-77-0

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Cat. No. B2449084
M. Wt: 210.273
InChI Key: AEAQENFBDGXQGD-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of phenylpropanol, which is a type of organic compound that contains a phenyl group attached to the carbon of a propanol group . The “2,5-Dimethoxyphenyl” part suggests that there are two methoxy (–O–CH3) groups attached to the phenyl ring at positions 2 and 5 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts reactions . For example, 2,5-dimethoxyphenethylamine, an important pharmaceutical intermediate, is synthesized from 1,4-dimethoxybenzene and chloracetyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would likely include a phenyl ring with two methoxy groups attached at positions 2 and 5, and a propanol group with a methyl group attached to the second carbon .

properties

IUPAC Name

(2R)-3-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-9(8-13)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9,13H,6,8H2,1-3H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAQENFBDGXQGD-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C=CC(=C1)OC)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

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